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molecular formula C6H10ClNO B2709893 2-(2-Chloroethoxy)-2-methylpropanenitrile CAS No. 870562-14-4

2-(2-Chloroethoxy)-2-methylpropanenitrile

Cat. No. B2709893
M. Wt: 147.6
InChI Key: PWIVSDCNDPIMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893055B2

Procedure details

Additional procedure. ZnCl2 (352.3 g 2.59 moles) was added to a 2 L round bottom flask equipped with a mechanical stirrer, nitrogen inlet-outlet, temperature probe, and condenser. Acetone cyanohydrin (110.0 g 1.29 moles) was slowly added to the stirred solid over 30 minutes keeping the temperature below 32° C. with external cooling. To the slurry, 2-chloroethanol (124.9 g 1.55 moles) was slowly added over 20 minutes keeping the temperature below 32° C. with external cooling. Acetone (3.75 g, 64.6 mmoles) was added and the mixture was heated to 60° C. After stirring for 4 h at 60° C., the reaction mixture was cooled to 30-35° C., diluted with water (1.10 L) and extracted with CH2Cl2 (1×440 mL and 1×220 mL). The combined CH2Cl2 extracts were washed with 0.5M sodium bicarbonate (330 mL), followed by water (3×330 mL). The dichloromethane solution was concentrated under vacuum to afford crude product (109 g). The crude product was purified by vacuum distillation (10 mm Hg) using a Vigreux column. The fraction boiling at 60-80° C. was collected to afford 2-(2-chloroethoxy)-2-methylpropanenitrile as colorless oil (88.7 g).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
124.9 g
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Three
Name
Quantity
1.1 L
Type
solvent
Reaction Step Four
Name
Quantity
352.3 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([OH:5])[C:3]#[N:4].[Cl:7][CH2:8][CH2:9]O.CC(C)=O>O.[Cl-].[Cl-].[Zn+2]>[Cl:7][CH2:8][CH2:9][O:5][C:2]([CH3:6])([CH3:1])[C:3]#[N:4] |f:4.5.6|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
CC(C#N)(O)C
Step Two
Name
Quantity
124.9 g
Type
reactant
Smiles
ClCCO
Step Three
Name
Quantity
3.75 g
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
1.1 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
352.3 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 h at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, nitrogen inlet-outlet
CUSTOM
Type
CUSTOM
Details
the temperature below 32° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 32° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 30-35° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (1×440 mL and 1×220 mL)
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed with 0.5M sodium bicarbonate (330 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford crude product (109 g)
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation (10 mm Hg)
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 60-80° C. was collected

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCCOC(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 88.7 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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